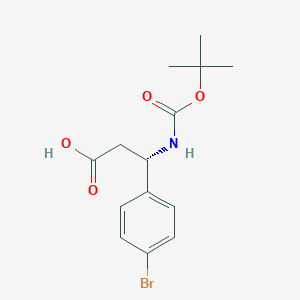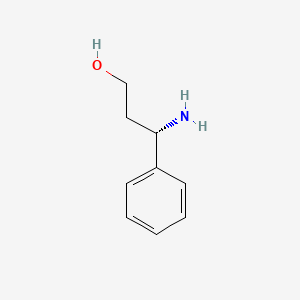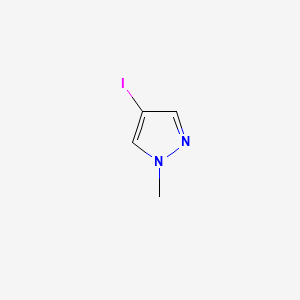
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
Descripción general
Descripción
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones, which are heterocyclic aromatic organic compounds. The presence of a trifluoromethyl group in the molecule suggests that it may have unique electronic properties due to the strong electron-withdrawing effect of the fluorine atoms.
Synthesis Analysis
The synthesis of pyridinone derivatives can be achieved through various methods. For instance, the synthesis of 4,6-diarylated pyridin-2(1H)-one derivatives from chalcones has been reported to proceed via a domino reaction involving Michael addition, amination, intramolecular amidation, and dehydronitrosation under metal and base-free conditions . Although the specific synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, has been characterized by X-ray diffraction, revealing a planar imidazo[1,2-a]pyridine group and a disordered trifluoromethyl group . This suggests that the molecular structure of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one would also exhibit planarity and potential disorder in the trifluoromethyl group due to the similar substitution pattern.
Chemical Reactions Analysis
Pyridinone derivatives can undergo various chemical reactions. For example, 4-trifluoromethyl-1,3-oxazin-6-ones have been used in [4+2] cycloadditions to access functionalized 2-trifluoromethyl pyridines . This indicates that 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one could also participate in cycloaddition reactions, potentially leading to a variety of functionalized pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinones are influenced by their molecular structure. The presence of a trifluoromethyl group can significantly affect the compound's reactivity, boiling point, and solubility. For instance, the investigation of 2-chloro-6-(trifluoromethyl)pyridine revealed insights into its structural and spectroscopic properties, including vibrational frequencies and NMR chemical shifts . These properties are crucial for understanding the behavior of the compound in different environments and could be similar for 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
Alkylation Enhancement
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one demonstrates a significant impact on the alkylation of pyridin-2-ones. The trifluoromethyl group at the 4 or 6 position enhances the charge density on the 2-oxo group, leading to exclusive formation of O-alkylated products. This is altered if the electronic effect is mitigated by a 6-methyl substituent, resulting in a mix of N- and O-alkylated products, highlighting its role in directing alkylation pathways (Reddy, Narsaiah, & Venkataratnam, 1996).
Synthesis of Trifluoromethylated Analogues
This compound plays a role in synthesizing trifluoromethylated 4,5-dihydroorotic acid analogues. It reacts with trimethylsilyl cyanide to yield Michael-like 1,4-conjugate hydrocyanation adducts, enabling the creation of these analogues in both racemic and enantiopure forms. This synthesis process is vital for developing novel compounds with potential biochemical applications (Sukach et al., 2015).
Azirine Strategy for Aminopyrroles
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one serves as a building block for trifluoromethyl-substituted aminopyrroles. This is achieved through a 2H-azirine ring expansion strategy, leading to various derivatizations and showcasing its versatility in synthesizing nitrogen-containing heterocycles (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Crystal Structure Analysis
Studies on the crystal structure of derivatives of this compound, such as 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, contribute to our understanding of molecular conformations and intermolecular interactions in these classes of compounds. This information is critical for material science and pharmaceutical applications, where molecular arrangement influences function and reactivity (Fun et al., 2011).
Organic Synthesis and Reactivity
The compound also finds applications in organic synthesis, such as in [4+2] cycloadditions of 4-trifluoromethyl-1,3-oxazin-6-ones, leading to the formation of functionalized 2-trifluoromethyl pyridines. This demonstrates its potential as a versatile reactant in synthesizing complex organic molecules (Evariste et al., 1993).
Spectroscopic Properties
Investigations into the spectroscopic properties of related compounds, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo-(3,4-b)pyridine-5-carboxylic acid, contribute to the understanding of electronic and structural features. These studies are crucial for applications in material science, where electronic properties determine the usefulness of a compound in various technologies (Bahgat, Jasem, & El‐Emary, 2009).
Propiedades
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-5(7(8,9)10)3-6(12)11-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRMKCNOGIBXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382393 | |
| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | |
CAS RN |
22123-19-9 | |
| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















